molecular formula C9H4F4N2O B13727236 3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B13727236
M. Wt: 232.13 g/mol
InChI Key: GSYCAZBGAJSNMH-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-fluoro-5-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoro-5-(trifluoromethyl)benzohydrazide with a nitrile oxide, which can be generated in situ from the corresponding nitro compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to the formation of different functional groups.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.

    Cycloaddition Reactions: These reactions often require the use of catalysts such as transition metals and can be carried out under thermal or photochemical conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-oxadiazole derivatives, while oxidation and reduction can lead to the formation of hydroxyl or amino derivatives.

Scientific Research Applications

3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and liquid crystals.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms and the oxadiazole ring contribute to its binding affinity and selectivity. In materials science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 3-(Trifluoromethyl)phenol

Uniqueness

3-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is unique due to the presence of both the oxadiazole ring and the trifluoromethyl group, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C9H4F4N2O

Molecular Weight

232.13 g/mol

IUPAC Name

3-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C9H4F4N2O/c10-7-2-5(8-14-4-16-15-8)1-6(3-7)9(11,12)13/h1-4H

InChI Key

GSYCAZBGAJSNMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C2=NOC=N2

Origin of Product

United States

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